molecular formula C9H10N2O2 B14440310 3-(2-nitrophenyl)prop-2-en-1-amine CAS No. 75059-00-6

3-(2-nitrophenyl)prop-2-en-1-amine

Cat. No.: B14440310
CAS No.: 75059-00-6
M. Wt: 178.19 g/mol
InChI Key: GSWGDDFGSAFPKT-UHFFFAOYSA-N
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Description

3-(2-Nitrophenyl)prop-2-en-1-amine is an α,β-unsaturated amine characterized by a nitro group at the ortho position of the phenyl ring attached to a propen-1-amine backbone. The compound’s structure (Figure 1) combines electron-withdrawing nitro substituents with a conjugated allylamine system, making it a versatile intermediate in organic synthesis, particularly for heterocyclic compounds like indoles .

Figure 1: Proposed structure of (E)-3-(2-nitrophenyl)prop-2-en-1-amine.

Properties

CAS No.

75059-00-6

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

3-(2-nitrophenyl)prop-2-en-1-amine

InChI

InChI=1S/C9H10N2O2/c10-7-3-5-8-4-1-2-6-9(8)11(12)13/h1-6H,7,10H2

InChI Key

GSWGDDFGSAFPKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=CCN)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-nitrophenyl)prop-2-en-1-amine typically involves the reaction of 2-nitrobenzaldehyde with an appropriate amine under specific conditions. One common method is the condensation reaction between 2-nitrobenzaldehyde and allylamine in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-nitrophenyl)prop-2-en-1-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oximes or hydrazones.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Oximes, hydrazones.

    Substitution: Various substituted amines.

Scientific Research Applications

3-(2-nitrophenyl)prop-2-en-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-nitrophenyl)prop-2-en-1-amine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the phenyl ring significantly influence reactivity and applications:

  • 3-(2-Nitrophenyl)prop-2-en-1-amine : The ortho-nitro group induces strong electron-withdrawing effects, directing electrophilic substitution reactions and enhancing conjugation in the allylamine system. This makes it suitable for cyclization reactions to form nitrogen-containing heterocycles .
  • (E)-3-(4-Methoxyphenyl)prop-2-en-1-amine (): A para-methoxy group provides electron-donating effects, increasing electron density on the aromatic ring. This compound, isolated from Etlingera pavieana, exhibits cytotoxic activity (IC₅₀: 20–35 µg/mL against cancer cells), highlighting the role of substituents in bioactivity .

Amine Substitution and Physicochemical Properties

Variations in amine substitution impact solubility, basicity, and functional utility:

  • Primary Amines : this compound (primary amine) has higher polarity and hydrogen-bonding capacity compared to tertiary analogs like N,N-diethyl-3-phenylprop-2-en-1-amine (). This affects solubility in polar solvents and interactions in catalytic or biological systems .
  • Tertiary Amines : Compounds like N-Methyl-N-(3-phenyl-2-propyn-1-yl)-2-propen-1-amine () exhibit reduced basicity but increased lipophilicity, making them suitable for applications in hydrophobic environments or as ligands in coordination chemistry .

Data Tables

Table 1: Structural and Functional Comparison of Propenamine Derivatives

Compound Name Substituent Position Substituent Group Amine Type Molecular Weight (g/mol) Key Applications/Properties Reference
This compound 2-nitro Nitro Primary 178.17 Indole synthesis intermediate
(E)-3-(4-Methoxyphenyl)prop-2-en-1-amine 4-methoxy Methoxy Primary 163.20 Cytotoxic agent
N,N-Diethyl-3-phenylprop-2-en-1-amine Phenyl Diethylamino Tertiary 189.30 Catalysis, ligand design
(3-Nitrophenyl)methylamine 3-nitro Nitro Secondary 192.21 Synthetic intermediate

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